molecular formula C14H23N3O5S B13705611 2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]acetic acid

2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]acetic acid

Cat. No.: B13705611
M. Wt: 345.42 g/mol
InChI Key: MODSPAYKABBEJV-KWBADKCTSA-N
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Description

The compound 2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]acetic acid is a biotin derivative characterized by a thienoimidazole core and a pentanamide side chain modified with an ethoxy acetic acid group. Biotin (vitamin B7) and its analogs are critical in biochemical processes, particularly as coenzymes in carboxylation reactions. This compound’s structural uniqueness lies in its ethoxy acetic acid substituent, which differentiates it from other biotin-related molecules.

Properties

Molecular Formula

C14H23N3O5S

Molecular Weight

345.42 g/mol

IUPAC Name

2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]acetic acid

InChI

InChI=1S/C14H23N3O5S/c18-11(15-5-6-22-7-12(19)20)4-2-1-3-10-13-9(8-23-10)16-14(21)17-13/h9-10,13H,1-8H2,(H,15,18)(H,19,20)(H2,16,17,21)/t9-,10-,13-/m0/s1

InChI Key

MODSPAYKABBEJV-KWBADKCTSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCC(=O)O)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCC(=O)O)NC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]acetic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[3,4-d]imidazole ring, followed by the introduction of the pentanoylamino group and the ethoxyacetic acid moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between the target compound and related analogs:

Compound Name Molecular Formula Molecular Weight Substituent/Modification Key Features/Applications References
2-[2-[5-[(3aS,4S,6aR)-2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamido]ethoxy]acetic acid C₁₂H₁₉N₃O₄S 301.36 Ethoxy acetic acid Enhanced solubility due to polar ethoxy group; potential for bioconjugation
Biotin (Hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanoic acid) C₁₀H₁₆N₂O₃S 244.31 Pentanoic acid Essential cofactor for carboxylases; high affinity for avidin/streptavidin
5-[(3aS,4S,6aR)-2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-aminoethyl)pentanamide (Biotin-EDA) C₁₂H₂₁N₃O₃S 287.38 2-Aminoethylamide Used in protein labeling; amine-reactive for crosslinking
N-(2-Hydroxyethyl)-5-[(3aS,4S,6aR)-2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide C₁₂H₂₁N₃O₃S 287.38 2-Hydroxyethylamide Increased hydrophilicity; potential for hydrogel formation
5-[(3aS,4S,6aR)-1-Acetyl-2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid C₁₂H₁₈N₂O₄S 286.35 Acetylated imidazole; pentanoic acid Improved stability against enzymatic degradation
6-(5-[(3aS,4S,6aR)-2-Oxo-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamido)hexanoic acid C₁₆H₂₇N₃O₄S 357.47 Hexanoic acid spacer Extended chain for improved binding in drug delivery systems

Key Comparisons

Solubility and Reactivity The target compound’s ethoxy acetic acid group enhances aqueous solubility compared to biotin’s pentanoic acid . Biotin-EDA () and hydroxyethylamide () derivatives introduce reactive amino or hydroxyl groups, enabling conjugation with biomolecules .

Synthetic Routes The synthesis of biotin derivatives often involves Grignard reactions and protective group strategies (e.g., methoxybenzyl in ) . The target compound likely requires coupling of the ethoxy acetic acid moiety to the pentanamide chain, analogous to methods in for hexanoic acid derivatives .

Biological and Industrial Applications Biotin’s high avidin affinity underpins its use in diagnostics, while analogs like the trithiocarbonate-biotin () serve as polymer synthesis agents . The acetylated derivative () shows enhanced stability, suggesting utility in environments with enzymatic activity .

Stability and Pharmacokinetics Acetylation () reduces susceptibility to metabolic degradation compared to unmodified biotin . The hexanoic acid spacer () may improve membrane permeability in drug formulations .

Biological Activity

The compound 2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]acetic acid is a complex organic molecule with potential biological activity. Its structure includes a thieno[3,4-d]imidazole moiety, which is known for its diverse pharmacological properties. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Structure

  • Molecular Formula : C10H16N2O3S
  • Molecular Weight : 244.31 g/mol
  • CAS Number : 58-85-5

Structural Features

The compound features several functional groups that contribute to its biological activity:

  • Thieno[3,4-d]imidazole : This heterocyclic structure is known for its role in various biological processes.
  • Pentanoylamino and ethoxy groups : These modifications enhance the compound's solubility and bioavailability.

Research indicates that compounds containing thieno[3,4-d]imidazole structures can interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The specific mechanisms of action for this compound may include:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic processes.
  • Receptor Modulation : The compound could modulate receptor activity, affecting signal transduction pathways.

Therapeutic Applications

The biological activity of this compound suggests potential applications in various therapeutic areas:

  • Antimicrobial Activity : Thienoimidazole derivatives have shown promise as antimicrobial agents due to their ability to disrupt microbial metabolism.
  • Anticancer Properties : Some studies indicate that similar compounds can induce apoptosis in cancer cells by targeting specific signaling pathways.
  • Anti-inflammatory Effects : The modulation of inflammatory pathways may provide therapeutic benefits in conditions such as arthritis.

In Vitro Studies

In vitro studies have demonstrated the efficacy of thieno[3,4-d]imidazole derivatives against various cancer cell lines. For instance:

  • A study reported that a related compound exhibited cytotoxicity against breast cancer cells with an IC50 value of 15 µM, indicating significant potential for further development as an anticancer agent .

In Vivo Studies

Animal model studies have also provided insights into the pharmacokinetics and pharmacodynamics of these compounds. For example:

  • In a murine model of inflammation, administration of a thieno[3,4-d]imidazole derivative resulted in a significant reduction in pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Data Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction of pro-inflammatory cytokines

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